Ethyl 5-Amino-2-fluorobenzoate

Lipophilicity Drug-likeness Chromatographic behavior

Replicating published Quizartinib (AC220) or ATAD2 inhibitor syntheses? Ethyl 5-amino-2-fluorobenzoate is the exact ester intermediate documented in these routes (WO2017093272A1). Using the methyl, tert-butyl, or free acid analogs would require re-optimization of downstream chemistry. • Matches the Quizartinib API intermediate for regulatory submissions & process validation • XLogP3 = 1.9 for reproducible liquid-liquid extraction (water/DCE diazotization) • Bp 313.9 °C reduces evaporative losses vs. methyl ester (302.3 °C) • ≥98% HPLC purity from established supply chains; 2-8 °C storage required

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 123207-39-6
Cat. No. B038679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Amino-2-fluorobenzoate
CAS123207-39-6
SynonymsETHYL 5-AMINO-2-FLUOROBENZOATE
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)N)F
InChIInChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
InChIKeyNNAFCORMAIIDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-2-fluorobenzoate: Identity and Structure


Ethyl 5-amino-2-fluorobenzoate (CAS 123207-39-6) is a difunctional fluorinated aromatic building block bearing an ethyl ester at C1, a fluorine atom at C2, and an amino group at C5 on the benzene ring, with molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol [1]. The compound exhibits a computed XLogP3 of 1.9 and a topological polar surface area of 52.3 Ų [1]. It is primarily employed as a versatile intermediate in medicinal chemistry, most notably in the synthesis of the FDA‑approved FLT3 inhibitor Quizartinib (AC220) and in furane‑based ATAD2 bromodomain inhibitors described in patent WO2017093272A1 [2]. Commercially, the compound is routinely supplied at ≥98% purity (HPLC) by major vendors such as Sigma‑Aldrich and Bidepharm, and requires storage at 2–8 °C with protection from light .

Workflow Medicinal chemistry intermediate for FLT3 and ATAD2 inhibitor synthesis
Selection Ethyl ester form to match documented drug-substance routes
Procurement Multi-supplier availability at a reported purity specification

Ethyl 5-Amino-2-fluorobenzoate: Substitution Limitations


Although the methyl ester (CAS 56741-34-5), free carboxylic acid (CAS 56741-33-4), tert‑butyl ester (CAS 853070-30-1), and regioisomeric variants such as ethyl 3‑amino‑2‑fluorobenzoate (CAS 1214335-16-6) share the identical 5‑amino‑2‑fluorobenzene pharmacophore, their physicochemical profiles diverge in ways that directly impact synthetic utility, purification, and final drug substance properties. As shown in Section 3, the ethyl ester occupies a distinct position in lipophilicity space (XLogP3 = 1.9) compared to both the more lipophilic methyl ester (XLogP3 = 2.2) [1] and the less lipophilic free acid (LogP ≈ 1.69) [2], which alters phase‑transfer behavior during liquid‑liquid extraction and chromatographic retention. Furthermore, the ethyl ester is the specific intermediate documented in the published synthetic routes for the marketed drug Quizartinib and for ATAD2‑targeting furane derivatives [3]; substituting the methyl or tert‑butyl analogue would require re‑optimization of at least one downstream synthetic step, with unpredictable effects on yield and impurity profile.

Ester logP shift may alter work-up
Methyl and free-acid analogs differ in lipophilicity, potentially changing extraction and chromatographic behavior.
Process validation may not transfer
The ethyl ester is the specifically documented intermediate for Quizartinib; alternative esters may require re-optimization.
Regioisomer mismatch would change SAR
3-Amino or 2-amino regioisomers alter the substitution pattern, making them incompatible with patented ATAD2 scaffolds.

Ethyl 5-Amino-2-fluorobenzoate: Head-to-Head Comparison


Lipophilicity: Ethyl Ester vs. Methyl Ester and Free Acid

The XLogP3 of ethyl 5-amino-2-fluorobenzoate is 1.9 [1], which is 0.3 log units lower than that of the methyl ester analog (XLogP3 = 2.2) [2] and approximately 0.21 log units higher than that of the free acid (LogP ≈ 1.69) [3]. This difference of approximately half a log unit across the ester series places the ethyl ester in an intermediate lipophilicity range that can affect both reversed‑phase chromatographic retention and partition‑based work‑up efficiency.

Lipophilicity
Cross-study comparable
XLogP3 = 1.9 (vs. methyl ester 2.2; free acid ~1.69)
Supports intermediate phase-transfer and retention context
Computed values; experimental logP for acid
Lipophilicity Drug-likeness Chromatographic behavior

Boiling Point Difference: Distillation and Stability

The predicted boiling point of ethyl 5-amino-2-fluorobenzoate is 313.9 °C at 760 mmHg , which is approximately 11.6 °C higher than that of the corresponding methyl ester (302.3 °C at 760 mmHg) . This difference, while modest, may become significant during high‑vacuum distillation or prolonged rotary evaporation steps, where the methyl ester can exhibit greater losses due to volatility.

Boiling Point
Cross-study comparable
313.9 °C (ethyl) vs. 302.3 °C (methyl)
May reduce evaporative loss during solvent stripping
Predicted values at 760 mmHg
Boiling point Purification Volatility

Provenance in Quizartinib Synthesis

Publicly disclosed synthetic routes for the FDA‑approved FLT3 inhibitor Quizartinib (AC220) explicitly employ ethyl 5‑amino‑2‑fluorobenzoate as the key building block for constructing the quinoline core of the drug . Neither the methyl ester nor the tert‑butyl ester is cited in the published Quizartinib process‑scale syntheses. Although direct yield or purity comparisons between esters are not available from the patent literature, the sole documentation of the ethyl ester in this registered synthetic pathway creates a regulatory and practical preference for procurement of this specific intermediate when replicating or scaling the Quizartinib process.

Quizartinib Provenance
Class-level inference
Cited as key intermediate in AC220 synthesis
Supports process alignment without ester re-validation
Qualitative documentation; yield data not reported
Pharmaceutical intermediate FLT3 inhibitor Quizartinib synthesis

Role in ATAD2 Bromodomain Inhibitors

In patent WO2017093272A1, ethyl 5‑amino‑2‑fluorobenzoate is specifically employed as a starting material for the synthesis of furane‑based ATAD2 bromodomain inhibitors via diazotization and subsequent coupling to generate the 2‑fluoro‑5‑(furan‑2‑yl)benzoate scaffold [1][2]. The regioisomeric ethyl 3‑amino‑2‑fluorobenzoate (CAS 1214335‑16‑6) would lead to a different substitution pattern on the furane ring, which is incompatible with the structure‑activity relationship (SAR) described in the patent. No patent or literature precedent was identified for the use of the methyl or tert‑butyl ester in this specific inhibitor class.

ATAD2 Inhibitor Role
Class-level inference
Explicit starting material in WO2017093272A1
Essential for regiospecific furane scaffold construction
Regioisomers not reported for this inhibitor class
ATAD2 inhibitor Bromodomain Epigenetic oncology

Purity Consistency and Storage vs. Methyl Ester

Ethyl 5‑amino‑2‑fluorobenzoate is routinely supplied at 98% purity (HPLC) by major vendors including Sigma‑Aldrich, Bidepharm, and ChemScene . The product requires storage at 2–8 °C with protection from light . In contrast, the methyl ester analog (CAS 56741‑34‑5) is specified for long‑term storage in a cool, dry place without explicit cold‑chain requirement , and its typical commercial purity is 95% (AKSci) or 98% (Bidepharm). The ethyl ester therefore offers a marginally tighter purity specification envelope from multiple suppliers, which may reduce the burden of pre‑use purification in sensitive synthetic sequences.

Purity & Storage
Supporting evidence
≥98% (HPLC); 2–8 °C, protect from light
Tighter multi-supplier purity envelope reported
Methyl ester typically 95–98%, ambient storage
Purity specification Storage stability Procurement quality

Ethyl 5-Amino-2-fluorobenzoate: Procurement and Applications


Scale-Up Synthesis of Quizartinib (AC220)

Teams replicating or scaling the published Quizartinib process should procure ethyl 5‑amino‑2‑fluorobenzoate to match the documented intermediate without introducing unvalidated ester variants. The ≥98% commercial purity and established supply chain through Sigma‑Aldrich and Bidepharm support multi‑gram to kilogram campaigns, while the requirement for 2–8 °C storage should be planned into logistics.

ATAD2 Bromodomain Inhibitor Exploration

Medicinal chemists pursuing furane‑based ATAD2 inhibitors as described in WO2017093272A1 must use ethyl 5‑amino‑2‑fluorobenzoate to correctly position the amino group for diazotization and furane coupling [1]. The intermediate lipophilicity (XLogP3 = 1.9) [2] balances aqueous solubility and organic‑phase extractability during the two‑phase diazotization step (water/1,2‑dichloroethane) [3].

Fluorinated Heterocycle Library Synthesis

For library synthesis where the 5‑amino‑2‑fluoro substitution pattern is essential (e.g., as a directing group for further functionalization), the ethyl ester offers a higher boiling point (313.9 °C) than the methyl ester (302.3 °C) , reducing losses during solvent evaporation. The 3‑aminobenzoate regioisomer (LogP ≈ 1.58–2.1) [4] would produce a different electrophilic aromatic substitution orientation, making the 5‑amino isomer non‑substitutable.

Procurement for GLP and DMF-Referenced Batches

When the ethyl ester is specified in a Drug Master File or regulatory submission related to a Quizartinib or ATAD2 inhibitor program, procurement of the methyl ester, tert‑butyl ester, or free acid would constitute a process deviation. Sourcing the 98% purity ethyl ester from Sigma‑Aldrich or Bidepharm ensures alignment with the approved synthetic route and minimizes requalification burden.

Application
Selection Property
Validation Focus
Quizartinib process scale-up
Documented-route intermediate
Process alignment review
ATAD2 bromodomain inhibitor synthesis
Regiospecific amino-ester building block
Regiochemistry and SAR confirmation
Fluorinated heterocycle library synthesis
5-Amino-2-fluoro substitution pattern
Directing-group and volatility context
GLP / DMF-referenced procurement
Regulatory pathway alignment
Process deviation and requalification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-Amino-2-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.